molecular formula C10H16O B15496013 2-Butanone, 3-(1-cyclohexen-1-yl)- CAS No. 769-58-4

2-Butanone, 3-(1-cyclohexen-1-yl)-

Cat. No.: B15496013
CAS No.: 769-58-4
M. Wt: 152.23 g/mol
InChI Key: UJEBVXUCHXWHJG-UHFFFAOYSA-N
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Description

2-Butanone, 3-(1-cyclohexen-1-yl)- is a cyclic ketone derivative characterized by a cyclohexene ring attached to the 3-position of a 2-butanone (ethyl methyl ketone) backbone. Cyclohexenyl ketones are often studied for applications in fragrances, pharmaceuticals, and organic synthesis due to their reactive α,β-unsaturated carbonyl systems and stereochemical complexity .

Properties

CAS No.

769-58-4

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

3-(cyclohexen-1-yl)butan-2-one

InChI

InChI=1S/C10H16O/c1-8(9(2)11)10-6-4-3-5-7-10/h6,8H,3-5,7H2,1-2H3

InChI Key

UJEBVXUCHXWHJG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CCCCC1)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The table below compares key structural attributes of 2-butanone derivatives with cyclohexenyl substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Cyclohexene Ketone Position Key Structural Notes Reference
2-Butanone, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)- C₁₃H₂₂O 194.31 2,6,6-Trimethyl 4 Dihydro-β-ionone derivative; saturated ketone
β-Ionone (4-(2,6,6-Trimethyl-1-cyclohexenyl)-3-buten-2-one) C₁₃H₂₀O 192.30 2,6,6-Trimethyl 3 α,β-unsaturated ketone; conjugated system
(3E)-4-(4-Hydroxy-2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-one C₁₃H₂₀O₂ 208.30 4-Hydroxy, 2,6,6-Trimethyl 4 Hydroxyl group enhances polarity
3-Buten-2-one, 4-(6-methyl-1-cyclohexen-1-yl)-, (3E) C₁₁H₁₆O 164.25 6-Methyl 4 Less steric hindrance due to single methyl
3-Methyl-1-(2,4,4-trimethylcyclohexen-1-yl)-2-buten-1-one C₁₄H₂₂O 206.32 2,4,4-Trimethyl 1 Branched substituents; steric effects

Key Observations :

  • Substituent Effects: The presence of methyl groups (e.g., 2,6,6-trimethyl in β-ionone) increases hydrophobicity and steric bulk, affecting volatility and reactivity . Hydroxyl groups (e.g., in ) enhance solubility in polar solvents.
  • Conjugation: α,β-unsaturated ketones (e.g., β-ionone) exhibit UV absorption and reactivity in Michael additions, unlike saturated analogs like dihydro-β-ionone .

Physicochemical Properties

Baseline: 2-Butanone (Ethyl Methyl Ketone)
  • Melting Point : -86.3°C
  • Boiling Point : 79.6°C
  • Density : 0.8054 g/cm³ at 20°C
  • Flammability : Flash point -9°C (highly flammable) .
Cyclohexenyl Derivatives
  • Boiling Points: Increase with molecular weight and reduced volatility. For example, β-ionone (MW 192.3) has a boiling point ~230°C, significantly higher than 2-butanone .
  • Polarity : Hydroxyl-substituted derivatives (e.g., ) exhibit higher water solubility, while methylated analogs are more lipophilic.
  • Stability : α,β-unsaturated ketones may undergo photodegradation or oxidation, whereas saturated derivatives (e.g., ) are more stable .

Q & A

Q. What is the molecular structure and IUPAC nomenclature of 2-Butanone, 3-(1-cyclohexen-1-yl)-?

The compound’s IUPAC name is 3-(1-cyclohexen-1-yl)-1-cyclohexylbutan-1-one , with molecular formula C₁₆H₂₆O and molecular weight 234.38 g/mol . Its structure comprises a butanone backbone substituted with a cyclohexenyl group at the 3-position and a cyclohexyl group at the 1-position. The CAS registry number is 61285-86-7 , and PubChem CID is 71397401 .

Q. Methodological Note :

  • Use PubChem or CAS databases for structural validation.
  • Computational tools (e.g., ChemDraw, Gaussian) can model the 3D conformation for reactivity studies.

Q. How can researchers confirm the identity of this compound using spectroscopic methods?

Key analytical techniques include:

  • Mass Spectrometry (MS) : Compare fragmentation patterns with NIST reference data (e.g., m/z 194 for related dihydro-β-ionone analogs) .
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches near 1700–1750 cm⁻¹ and cyclohexenyl C=C stretches at ~1600 cm⁻¹.
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Look for cyclohexenyl protons (δ 5.5–6.0 ppm, vinyl H) and ketone-adjacent methyl/methylene groups (δ 2.1–2.5 ppm).
    • ¹³C NMR : Ketone carbonyl at ~210 ppm and cyclohexenyl carbons at 120–130 ppm.

Q. Methodological Note :

  • Cross-reference spectral libraries (e.g., NIST WebBook, SDBS) for validation .

Advanced Research Questions

Q. What synthetic routes are reported for preparing this compound, and what are critical reaction conditions?

While direct synthesis data for this compound is limited, analogous methods include:

  • Aldol Condensation : Cyclohexenyl Grignard reagents reacting with ketones under anhydrous conditions (e.g., THF, −78°C) .
  • Reduction of Enones : Use of diisobutylaluminum hydride (DIBAL-H) for selective reduction of α,β-unsaturated ketones to allylic alcohols, followed by oxidation .

Q. Critical Parameters :

  • Temperature control (−78°C for DIBAL-H additions).
  • Purification via column chromatography (n-heptane/ethyl acetate) or bulb-to-bulb distillation .

Q. How can researchers address contradictions in reported physical properties (e.g., solubility, boiling point)?

Existing data gaps (e.g., missing melting/boiling points in ) require:

  • Experimental Determination :
    • DSC/TGA for thermal stability and decomposition temperatures.
    • Gas Chromatography (GC) for boiling point estimation.
  • Computational Predictions : Use software like COSMOtherm or ACD/Labs to estimate logP (partition coefficient) and solubility .

Q. Case Study :

  • For related dihydro-β-ionone (CAS 17283-81-7), experimental boiling points vary; averaging literature values and validating via GC-MS reduces uncertainty .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Storage : Under inert gas (N₂/Ar) at −20°C to prevent oxidation of the cyclohexenyl group.
  • Protective Equipment : NIOSH-approved respirators (OV/AG/P99 cartridges) and gloves (nitrile) for volatile organic compound (VOC) handling .
  • Stability Tests : Monitor degradation via HPLC or GC-MS over time; absence of hazardous decomposition products is noted in .

Q. How can derivatization techniques enhance detection in complex matrices (e.g., biological samples)?

  • DNPH Derivatization : React with 2,4-dinitrophenylhydrazine to form hydrazones, improving HPLC-UV detection limits .
  • Silylation : Trimethylsilyl (TMS) derivatives enhance volatility for GC-MS analysis .

Q. Application Example :

  • In metabolomics, derivatized ketones (e.g., 2-butanone derivatives) are detected at ppm levels in plant matrices using GC-MS .

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